molecular formula C12H12N4O B11487016 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide

1,2,2-Tricyanospiro[2.5]octane-1-carboxamide

Cat. No.: B11487016
M. Wt: 228.25 g/mol
InChI Key: WCFPJBNZZXVUMB-UHFFFAOYSA-N
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Description

1,2,2-Tricyanospiro[25]octane-1-carboxamide is a unique chemical compound characterized by its spirocyclic structure and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide typically involves the reaction of carbonyl compounds with malononitrile in the presence of specific reagents. One efficient method includes the use of N-halosulfonamides, which facilitate the formation of the spirocyclic structure through a series of Michael addition, halogenation, and intramolecular ring-closing reactions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient and cost-effective reagents, along with optimized reaction conditions, can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,2,2-Tricyanospiro[2.5]octane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include radical mechanisms, where the compound undergoes radical formation and subsequent reactions .

Comparison with Similar Compounds

Uniqueness: 1,2,2-Tricyanospiro[2.5]octane-1-carboxamide is unique due to its specific arrangement of cyano groups and the spirocyclic core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1,1,2-tricyanospiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C12H12N4O/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9(16)17/h1-5H2,(H2,16,17)

InChI Key

WCFPJBNZZXVUMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C2(C#N)C(=O)N)(C#N)C#N

Origin of Product

United States

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